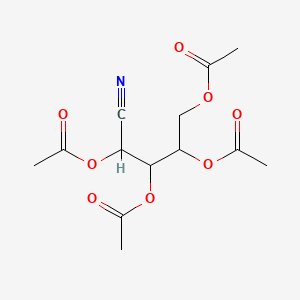

Lyxononitrile, 2,3,4,5-tetraacetate, d-

Description

General Overview of Carbohydrate Derivatives in Contemporary Chemical Research

Carbohydrates, the most abundant organic compounds in living organisms, serve critical functions, primarily in the storage and transport of energy. dspmuranchi.ac.in Chemically, they are polyhydroxy aldehydes or ketones, or substances that yield these on hydrolysis. byjus.com Beyond their fundamental biological roles, the chemical modification of carbohydrates to create derivatives is a cornerstone of contemporary chemical research. dspmuranchi.ac.inacs.org These derivatives, formed by replacing hydroxyl groups with other functional groups, include amino sugars, acidic sugars, and glycosides, among others. dspmuranchi.ac.in

The structural complexity and inherent chirality of carbohydrates make them valuable starting materials, or scaffolds, for the synthesis of a wide array of complex organic molecules. nih.gov In fields like drug discovery, carbohydrate derivatives have emerged as promising candidates for therapies targeting neurodegenerative diseases and cancer. nih.govclockss.org Their ability to interact with biological targets such as enzymes and proteins makes them crucial for developing new therapeutic agents and biological probes. nih.govnih.gov The advancement of synthetic carbohydrate chemistry is thus driven by the need to understand their biological significance and explore their therapeutic potential. acs.org

Contextualizing Aldononitriles within Glycochemistry

Within the vast family of carbohydrate derivatives, aldononitriles represent a specific class where the aldehyde function of an aldose has been converted into a nitrile group (-C≡N). This transformation alters the chemical reactivity of the sugar, opening up new synthetic pathways. The nitrile group can participate in various chemical reactions, serving as a precursor for amines, amides, carboxylic acids, and other nitrogen-containing heterocycles.

The study of aldononitriles is situated within glycochemistry, the chemistry of carbohydrates. The conversion to a nitrile is often part of a broader synthetic strategy, frequently involving the protection of the sugar's multiple hydroxyl groups to achieve selective transformations. Enzymes such as nitrile hydratases, which catalyze the hydration of nitriles to amides under mild conditions, further highlight the synthetic utility of the nitrile functional group in biochemical and organic synthesis contexts. researchgate.net

Significance of Acetyl Protecting Groups in Sugar Chemistry

The synthesis of complex carbohydrate-containing molecules is often challenging due to the numerous hydroxyl groups present on the sugar backbone. nih.gov To achieve regioselectivity and prevent unwanted side reactions, chemists employ protecting groups to temporarily mask these reactive sites. numberanalytics.com Protecting groups are essential tools that allow for the controlled manipulation of carbohydrate molecules. numberanalytics.com

Among the various types of protecting groups, esters are commonly used, with the acetyl (Ac) group being one of the most prevalent. numberanalytics.com Acetyl groups are typically installed by treating the carbohydrate with an acid anhydride (B1165640) (like acetic anhydride) or an acid chloride in the presence of a base. numberanalytics.com They are valued for their stability under many reaction conditions and their straightforward removal (deprotection), which is usually accomplished with a base such as sodium methoxide (B1231860). numberanalytics.com

Crucially, protecting groups do more than just mask functional groups; they can influence the reactivity and stereochemical outcome of reactions. nih.govwiley-vch.de For instance, an acetyl group at the C-2 position of a glycosyl donor can participate in the reaction to favor the formation of 1,2-trans-glycosidic linkages, a predictable and valuable outcome in the synthesis of oligosaccharides. nih.gov The strategic use of acetyl groups is therefore fundamental to the design and execution of complex multi-step syntheses in carbohydrate chemistry. wiley-vch.deresearchgate.net

Defining the Research Scope for Lyxononitrile, 2,3,4,5-tetraacetate, d-

This article focuses specifically on the chemical compound Lyxononitrile, 2,3,4,5-tetraacetate, d- . It is a fully protected carbohydrate derivative, combining the structural features of an aldononitrile derived from D-Lyxose (B13635) with acetyl protecting groups on all its hydroxyl functions. The systematic investigation of this compound involves understanding its precise chemical identity, properties, and its position within the classes of acetylated aldononitriles.

The research scope is to provide a detailed chemical profile of this molecule based on available data. This includes its structural formula, molecular weight, and key identifiers. By examining its constituent parts—the lyxose-derived nitrile core and the tetra-acetate protecting groups—this analysis serves as a specific case study illustrating the principles of carbohydrate derivatization and protection outlined in the preceding sections.

Chemical and Physical Properties of Lyxononitrile, 2,3,4,5-tetraacetate, d-

The properties of Lyxononitrile, 2,3,4,5-tetraacetate, d- are summarized from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₈ | nist.gov |

| Molecular Weight | 315.276 g/mol | nist.gov |

| CAS Registry Number | 34360-56-0 | nist.gov |

| IUPAC Name | (2R,3R,4S)-2,3,4,5-tetraacetyloxypentanenitrile | Inferred from structure |

| Other Names | D-(-)-Lyxose, aldononitrile, tetraacetate | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Lyxononitrile, 2,3,4,5 Tetraacetate, D and Analogues

Precursor Selection and Preparation Strategies for Lyxose Derivatives

The synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d- commences with the selection of a suitable D-lyxose (B13635) precursor. D-lyxose, a pentose (B10789219) sugar, is not as abundant in nature as other hexoses like glucose, but can be sourced commercially or synthesized through various methods. One common synthetic route to D-lyxose is through the degradation of more readily available hexoses. For instance, Ruff degradation of galactose can yield D-lyxose.

Another significant pathway is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. Starting from D-threose, a Kiliani-Fischer synthesis produces both D-xylose and D-lyxose. This reaction proceeds via a cyanohydrin intermediate, which is then hydrolyzed and reduced to form the new aldoses. The epimeric mixture of lyxonic and xylonic acids can be separated, allowing for the isolation of the desired lyxose precursor.

The preparation of D-lyxose derivatives often involves the use of protecting groups to selectively mask certain hydroxyl groups while others are modified. The reactivity of the different hydroxyl groups on the sugar ring can be exploited to achieve regioselective protection. For example, the primary hydroxyl group (at C-5 in the pyranose form) is generally more reactive and sterically less hindered, allowing for selective protection with bulky reagents.

Formation of the Nitrile Functionality in Sugar Chemistry

The introduction of the nitrile group (–C≡N) into a sugar molecule is a critical step in the synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d-. This transformation is typically achieved by converting the aldehyde group of the open-chain form of the sugar into a nitrile.

Oxidation-Cyanation Pathways

While not the most direct method for converting an aldose to an aldononitrile, oxidative processes can be involved in the broader context of carbohydrate modifications. However, for the direct formation of the nitrile from the aldehyde, other methods are more prevalent.

Conversion of Aldehyde/Alditol Intermediates to Nitriles

The most common method for converting an aldose to an aldononitrile is through the cyanohydrin reaction. openstax.org This reaction involves the nucleophilic addition of a cyanide ion (from a source like sodium cyanide, NaCN, or potassium cyanide, KCN) to the carbonyl group of the aldehyde form of the sugar. openstax.orgyoutube.com The reaction is typically base-catalyzed and results in the formation of a cyanohydrin, which has a hydroxyl group and a nitrile group on the same carbon. openstax.org

This method is well-established in carbohydrate chemistry for chain extension. numberanalytics.com For D-lyxose, the reaction would proceed as follows:

The reaction is often carried out in an aqueous solution, and the pH is carefully controlled to ensure the presence of the nucleophilic cyanide ion while minimizing side reactions. openstax.org The resulting aldononitrile, in this case, D-lyxononitrile, can then be isolated and purified before the subsequent acetylation step.

An alternative approach involves the dehydration of an aldoxime intermediate. The aldose can first be reacted with hydroxylamine (B1172632) to form the corresponding aldoxime. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride (B1165640) or other dehydrating agents, yields the nitrile.

Regioselective and Stereoselective Acetylation Protocols

The final stage in the synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d- is the acetylation of all the hydroxyl groups of the D-lyxononitrile intermediate. This peracetylation is a common protection strategy in carbohydrate chemistry, rendering the molecule more soluble in organic solvents and allowing for easier purification by techniques such as chromatography. wikipedia.org

Optimization of Acylation Conditions for Lyxononitrile, 2,3,4,5-tetraacetate, d-

The complete acetylation of the hydroxyl groups of D-lyxononitrile can be achieved using various acetylating agents. A standard and effective method involves the use of acetic anhydride (Ac₂O) in the presence of a base, such as pyridine (B92270) or triethylamine. The base acts as a catalyst and also neutralizes the acetic acid byproduct.

| Reagent | Catalyst/Base | Solvent | Typical Conditions | Reference |

| Acetic Anhydride (Ac₂O) | Pyridine | Pyridine | Room temperature, several hours | rsc.org |

| Acetic Anhydride (Ac₂O) | Sodium Acetate (B1210297) (NaOAc) | Acetic Anhydride | Heating | ncert.nic.in |

| Acetic Anhydride (Ac₂O) | Iodine (I₂) | Acetic Anhydride | Room temperature | rsc.org |

| Acetyl Chloride (AcCl) | Pyridine | Pyridine/Chloroform | 0 °C to room temperature | rsc.org |

The choice of reagents and conditions can influence the reaction rate and yield. For instance, the use of a more reactive catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. rsc.org The reaction progress is typically monitored by thin-layer chromatography (TLC) until all hydroxyl groups are acetylated.

Protecting Group Chemistry in the Synthesis of Acetylated Sugar Nitriles

Protecting groups are fundamental in multi-step carbohydrate synthesis to ensure that specific functional groups react in a controlled manner. wikipedia.org In the synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d-, the acetyl groups themselves serve as protecting groups for the hydroxyl functions of the final product.

However, in more complex syntheses of analogues, a protecting group strategy becomes crucial. Orthogonal protecting groups, which can be removed under different conditions, allow for the selective deprotection and further modification of specific positions on the sugar backbone. numberanalytics.com

For example, if one wanted to selectively modify the C-5 hydroxyl group after forming the nitrile, a strategy could involve:

Selective protection of the primary hydroxyl group of D-lyxose with a bulky protecting group like a trityl or silyl (B83357) ether. wiley-vch.de

Formation of the nitrile at C-1.

Acetylation of the remaining secondary hydroxyl groups.

Selective deprotection of the primary hydroxyl group.

Modification of the C-5 hydroxyl group.

Removal of the acetyl groups if desired.

The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps. numberanalytics.com For instance, benzyl (B1604629) ethers are stable to both acidic and basic conditions and are typically removed by hydrogenolysis, while silyl ethers are labile to acidic conditions and fluoride (B91410) ions. wikipedia.org Acetyl groups, being esters, are readily removed by base-catalyzed hydrolysis (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). youtube.com

The interplay of these synthetic strategies allows for the controlled and efficient production of Lyxononitrile, 2,3,4,5-tetraacetate, d- and provides a versatile toolbox for the synthesis of a wide range of related acetylated sugar nitrile analogues.

Purification and Isolation Techniques for Synthetic Lyxononitrile, 2,3,4,5-tetraacetate, d-

The purification of protected carbohydrate derivatives such as Lyxononitrile, 2,3,4,5-tetraacetate, d- is a critical step to remove unreacted starting materials, reagents, and by-products. Given the acetyl protecting groups, the compound is rendered non-polar, which influences the choice of purification techniques. teledynelabs.com Common methods include flash chromatography, crystallization, and various extraction and precipitation procedures.

Chromatographic Methods:

Flash chromatography is a primary technique for purifying protected carbohydrates. teledynelabs.com For a non-polar compound like Lyxononitrile, 2,3,4,5-tetraacetate, d-, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective. teledynelabs.com A solvent system of hexane (B92381) and ethyl acetate is typically employed to elute the compound from the column. mdpi.com Alternatively, reverse-phase chromatography on C18 columns with acetonitrile (B52724)/water solvent systems can be used for protected sugar compounds. teledynelabs.com For more complex separations, particularly when dealing with charged impurities or isoforms, high-performance liquid chromatography (HPLC) techniques such as cation-exchange chromatography can be employed. nih.gov

Crystallization:

Crystallization is a powerful method for obtaining highly pure crystalline solids from a crude reaction mixture. This technique relies on the principle that the target compound will have a different solubility profile from the impurities in a given solvent system. For acetylated sugars, dissolution in a hot solvent followed by controlled cooling can induce crystallization. google.com The choice of solvent is crucial; for instance, a mixture of ethyl acetate and hexane or ethanol (B145695) and toluene (B28343) can be effective. mdpi.comresearchgate.net The high temperature coefficient of solubility for sugars in selected organic solvents facilitates this method of purification. google.com

Isolation Procedures:

Following purification, the final isolation of the pure compound is necessary. This typically involves a series of steps:

Extraction: If the reaction is performed in an aqueous medium, the acetylated, non-polar product can be extracted into an organic solvent like ethyl acetate or methylene (B1212753) chloride. mdpi.comtaylorfrancis.com

Precipitation: The purified compound can be isolated from the solution by precipitation. This is often achieved by adding a non-solvent to a concentrated solution of the product. For example, adding ethanol to a DMSO extract of acetylated xylans causes the product to precipitate. iranarze.ir

Filtration and Centrifugation: Solid products, whether obtained from crystallization or precipitation, are typically collected by filtration under vacuum or by centrifugation to separate them from the mother liquor. google.comiranarze.iracs.org The collected solid is then washed with a suitable solvent to remove residual impurities. acs.org

Drying: The final step is to dry the isolated solid product, often in a vacuum oven at a controlled temperature, to remove any remaining solvent. iranarze.iracs.org

Below is a comparative table of common purification and isolation techniques applicable to Lyxononitrile, 2,3,4,5-tetraacetate, d-.

Table 1: Comparison of Purification and Isolation Techniques

| Technique | Principle | Advantages | Disadvantages | Applicable Stage |

|---|---|---|---|---|

| Flash Chromatography (Silica Gel) | Adsorption | High resolution for non-polar compounds; versatile. teledynelabs.com | Requires solvent, can be time-consuming. | Purification |

| Crystallization | Differential Solubility | Can yield very high purity product; scalable. google.com | Finding suitable solvent conditions can be challenging. | Purification |

| Solvent Extraction | Partitioning between immiscible liquids | Efficient for separating products based on polarity. mdpi.com | Requires large volumes of potentially hazardous solvents. | Isolation |

| Precipitation | Inducing insolubility | Simple and rapid method for isolating solids. iranarze.ir | May trap impurities, leading to lower purity. | Isolation |

| Centrifugation/Filtration | Separation of solid from liquid | Effective for collecting solid products. google.comiranarze.ir | Potential for product loss during transfer. | Isolation |

Green Chemistry Principles in Lyxononitrile, 2,3,4,5-tetraacetate, d- Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing a multi-step product like Lyxononitrile, 2,3,4,5-tetraacetate, d-, these principles can be applied to various stages, from the choice of starting materials to the reaction conditions and solvents.

Key Green Chemistry Approaches:

Use of Renewable Feedstocks: The synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d- originates from D-lyxose, a monosaccharide. Utilizing D-lyxose derived from renewable biomass sources aligns with the principle of using renewable feedstocks. youtube.com

Catalysis: Employing catalysts, especially biocatalysts (enzymes) or recyclable catalysts like magnesium oxide (MgO), can enhance reaction rates and selectivity, reducing the need for stoichiometric reagents and minimizing waste. researchgate.neturmia.ac.ir For instance, MgO/MeOH has been shown to be an effective and recyclable catalyst system for the regioselective deacetylation of sugars, offering a green alternative to toxic reagents. urmia.ac.ir

Alternative Solvents: A major focus of green chemistry is replacing hazardous organic solvents. Water is an ideal green solvent, and methods for selective anomeric acetylation of unprotected sugars in aqueous solutions have been developed. rsc.org While the full tetra-acetylation and nitrile formation may require organic solvents, choosing those with better environmental profiles and ensuring their recyclability is crucial.

Energy Efficiency: Traditional heating methods can be energy-intensive. Microwave-assisted synthesis has emerged as a green alternative that can dramatically reduce reaction times from hours to minutes, thereby saving energy. researchgate.netnih.gov This technique has been successfully applied to the synthesis of N-tetra-O-acetyl-β-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, demonstrating its potential for related carbohydrate modifications. nih.gov

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The acetylation step, using acetic anhydride, and the subsequent conversion to a nitrile, should be optimized to minimize the formation of by-products. The Wohl degradation, a classic method for shortening aldose chains that involves forming a nitrile intermediate, illustrates a pathway where reaction efficiency is key. youtube.com

The following table summarizes the application of green chemistry principles to the synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d-.

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of Lyxononitrile, 2,3,4,5-tetraacetate, d- | Potential Benefits |

|---|---|---|

| Renewable Feedstocks | Use of D-lyxose from biomass. youtube.com | Reduces reliance on fossil fuels, sustainable sourcing. |

| Greener Solvents | Performing reactions in water or recyclable solvents. rsc.org | Reduces toxicity and environmental impact. |

| Catalysis | Use of recyclable catalysts (e.g., MgO) or biocatalysts. researchgate.neturmia.ac.ir | Increases reaction efficiency, reduces waste, avoids toxic reagents. |

| Energy Efficiency | Employing microwave irradiation instead of conventional heating. researchgate.netnih.gov | Drastically reduces reaction times and energy consumption. |

| Atom Economy | Optimizing reaction pathways to maximize incorporation of reactants. | Minimizes waste generation, improves process efficiency. |

Chemical Reactivity and Transformative Chemistry of Lyxononitrile, 2,3,4,5 Tetraacetate, D

Reactions Involving the Nitrile Group

The nitrile group, with its electrophilic carbon atom, is a versatile functional handle that can participate in a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Pathways and Kinetics

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under both acidic and basic conditions. libretexts.orgmdpi.com The reaction typically occurs in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. ncert.nic.in

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. ncert.nic.in The resulting amide can be further hydrolyzed to the carboxylic acid. ncert.nic.in For structurally similar peracetylated aldononitriles, such as those derived from glucose and mannose, acid-catalyzed acetolysis has been studied, revealing complex kinetics that include anomerization alongside hydrolysis. nih.gov

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. ncert.nic.in This process generally requires harsher conditions compared to acidic hydrolysis. ncert.nic.in The rate of hydrolysis is dependent on the concentration of the base. For related acetylated carbohydrates, the hydrolysis of acetyl groups is also a competing reaction under basic conditions.

Table 1: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Intermediate | Final Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH solution, Heat | Amide | Carboxylate Salt |

This table presents generalized conditions for nitrile hydrolysis and is based on established chemical principles. libretexts.orgmdpi.comncert.nic.in Specific reaction kinetics for Lyxononitrile, 2,3,4,5-tetraacetate, d- would require experimental determination.

Reduction Chemistry (e.g., to Amines, Aldehydes)

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce nitriles to primary amines. libretexts.org The reaction proceeds through the addition of two hydride equivalents. libretexts.org Catalytic hydrogenation using metal catalysts such as nickel, palladium, or platinum is also a common method for the synthesis of primary amines from nitriles. nih.gov Recent developments have focused on achieving high selectivity for primary amines using catalysts like nickel carbide nanoparticles or highly dispersed nickel on silicon carbide, which can operate under mild conditions. researchgate.netnih.gov

For the partial reduction of nitriles to aldehydes, sterically hindered reducing agents are required to prevent over-reduction. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically carried out at low temperatures to isolate the intermediate imine, which is then hydrolyzed to the aldehyde upon workup. masterorganicchemistry.com This method provides a valuable route to aldehydes from nitriles. masterorganicchemistry.com

Table 2: Common Reducing Agents for Nitriles and Their Products

| Reagent | Product | Notes |

| LiAlH₄ | Primary Amine | Strong, non-selective reducing agent. libretexts.org |

| H₂/Catalyst (Ni, Pd, Pt) | Primary Amine | Catalytic hydrogenation, often requires pressure. nih.gov |

| DIBAL-H | Aldehyde | Bulky reducing agent, requires low temperatures and subsequent hydrolysis. masterorganicchemistry.com |

| NaBH₄ | No reaction (typically) | Generally not strong enough to reduce nitriles. masterorganicchemistry.com |

This table summarizes the expected outcomes of nitrile reduction based on common reagents. libretexts.orgnih.govmasterorganicchemistry.com Yields and specific conditions would need to be optimized for Lyxononitrile, 2,3,4,5-tetraacetate, d-.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents. The addition of a Grignard reagent to a nitrile, followed by acidic workup, yields a ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine anion, which is then hydrolyzed to the ketone. masterorganicchemistry.com This reaction is a valuable tool for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles. researchgate.net The use of copper(I) salts can catalyze the addition of sterically demanding Grignard reagents. masterorganicchemistry.com

Reactivity of Acetate (B1210297) Protecting Groups

The four acetate groups in Lyxononitrile, 2,3,4,5-tetraacetate, d- serve as protecting groups for the hydroxyl functions of the original lyxose sugar. Their removal or transformation is a key aspect of the compound's chemistry.

Selective Deacetylation Strategies and Mechanisms

The removal of acetyl groups, or deacetylation, is a fundamental reaction in carbohydrate chemistry. It can be achieved under both acidic and basic conditions, as well as enzymatically.

Base-Catalyzed Deacetylation (Zemplén Deacetylation): The most common method for deacetylation is the Zemplén deacetylation, which employs a catalytic amount of sodium methoxide (B1231860) in methanol. This method is generally rapid and efficient for the complete removal of all acetyl groups.

Acid-Catalyzed Deacetylation: Acid-catalyzed deacetylation can offer a degree of selectivity. Studies on peracetylated aryl glycosides have shown that acetyl groups at different positions exhibit varying reactivity, allowing for preferential deacetylation at the O-3, O-4, and O-6 positions, while the O-2 acetyl group is often the most resistant to cleavage. researchgate.netnih.gov This selectivity is attributed to the higher activation barrier for the removal of the 2-O-acetyl group. nih.gov

Enzymatic Deacetylation: Enzymatic methods, using lipases or specific acetyl xylan (B1165943) esterases, can provide high regioselectivity in deacetylation. nih.govacs.org For instance, certain acetyl xylan esterases from different carbohydrate esterase (CE) families exhibit distinct regioselective modes of action, cleaving acetyl groups at specific positions (e.g., C2, C3, or C6) on the sugar ring. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have also been shown to selectively deacetylate peracetylated monosaccharides, with the selectivity often depending on the anomeric configuration and the specific sugar. acs.org

It is important to note that under basic or even neutral conditions, acyl group migration between adjacent hydroxyl groups can occur. nih.govnih.gov This intramolecular transesterification can lead to a mixture of partially acetylated isomers.

Table 3: Common Deacetylation Methods for Acetylated Carbohydrates

| Method | Reagents | Selectivity |

| Zemplén Deacetylation | Catalytic NaOMe in MeOH | Generally non-selective, removes all acetyl groups. |

| Acid-Catalyzed | HCl/EtOH in CHCl₃ | Can be regioselective, often leaving the 2-O-acetyl group intact. researchgate.netnih.gov |

| Enzymatic | Lipases, Acetyl Xylan Esterases | High regioselectivity, dependent on the enzyme and substrate. nih.govacs.org |

This table outlines common deacetylation strategies. The specific regioselectivity for Lyxononitrile, 2,3,4,5-tetraacetate, d- would depend on the chosen method and require experimental verification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of Lyxononitrile, 2,3,4,5-tetraacetate, d-, this would involve reacting the acetate esters with an alcohol in the presence of an acid or base catalyst to form new esters.

Acid-catalyzed transesterification typically involves protonation of the acetyl carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack by an alcohol. unimib.it Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. unimib.it Lipases are also effective catalysts for transesterification reactions, often providing high regioselectivity. mdpi.com The choice of solvent can significantly influence the reaction, and deep eutectic solvents (DES) have been explored as green media for lipase-catalyzed transesterification of sugars. researchgate.net

Glycosylation Reactions Utilizing Related Acetylated Sugars

The construction of glycosidic bonds is a cornerstone of carbohydrate chemistry, essential for the synthesis of oligosaccharides and glycoconjugates. While direct glycosylation reactions using lyxononitrile tetraacetate as a donor are not extensively documented, the behavior of its acetylated sugar analogues provides a robust framework for understanding the potential mechanistic pathways and stereochemical outcomes. The reactivity in glycosylation is profoundly influenced by factors such as the protecting groups on the sugar donor, the nature of the acceptor, the promoter or catalyst, and the solvent system used. umich.edu

Mechanistic Investigations of Glycosidic Bond Formation with Lyxononitrile, 2,3,4,5-tetraacetate, d- Analogues

The formation of a glycosidic bond is a type of ether linkage that joins a carbohydrate to another molecule. mdpi.com The process typically involves the activation of a glycosyl donor at the anomeric carbon, creating an electrophilic species that subsequently reacts with a nucleophilic hydroxyl group from a glycosyl acceptor. pressbooks.pub For acetylated sugar donors, the mechanism often proceeds through the formation of a key intermediate, a cyclic oxocarbenium ion. shaalaa.com

The mechanism can proceed via pathways analogous to SN1, involving a discrete cationic intermediate, or SN2, where bond formation and breaking occur in a concerted fashion. libretexts.org The specific pathway is dependent on the fine-tuning of the entire system, including the donor, acceptor, and reaction conditions. umich.edu

Stereocontrol in Glycosylation Systems

Achieving high stereoselectivity in glycosidic bond formation is a significant challenge. The stereochemical outcome (α vs. β linkage) is governed by a combination of electronic and steric effects. wikipedia.org A primary method for achieving stereocontrol involves the use of "participating" protecting groups at the C-2 position of the glycosyl donor. rais.is

In analogues of Lyxononitrile, 2,3,4,5-tetraacetate, d-, the acetyl group at the C-2 position can provide anchimeric assistance. During the reaction, this neighboring acyl group can form a cyclic oxonium ion intermediate (an acyloxonium ion). pressbooks.pub This intermediate effectively shields one face of the sugar ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. This typically results in the stereoselective formation of a 1,2-trans-glycosidic linkage. pressbooks.pub

Solvents also play a crucial role in stereocontrol. As noted, the use of small amounts of acetonitrile (B52724) or propionitrile (B127096) in a solvent like dichloromethane (B109758) has been shown to enhance β-selectivity in certain l-rhamnopyranosylation reactions. nih.govfiveable.me However, higher concentrations of the nitrile solvent can sometimes lead to the formation of Ritter-type side products, where the nitrile itself acts as the nucleophile. nih.gov

Table 1: Factors Influencing Stereocontrol in Glycosylation This table summarizes key factors that direct the stereochemical outcome of glycosylation reactions involving acetylated sugar donors.

| Factor | Description | Influence on Stereochemistry |

| Neighboring Groups | A participating group (e.g., an acetyl group) at the C-2 position of the donor. | Provides anchimeric assistance, forming a cyclic intermediate that blocks one face, leading to 1,2-trans products. pressbooks.pubrais.is |

| Solvents | The reaction medium, which can be non-participating (e.g., dichloromethane) or participating (e.g., acetonitrile). | Nitrile solvents can enhance β-selectivity through the "nitrile effect" by forming specific intermediates. nih.govfiveable.me |

| Catalyst/Promoter | Activates the glycosyl donor. | The choice of catalyst can influence the stability and nature of the reactive intermediate, thereby affecting the α/β ratio. umich.edu |

| Protecting Groups | Groups protecting other hydroxyls on the sugar ring. | Can modulate the overall reactivity of the donor by exerting electronic (arming/disarming) effects. wikipedia.org |

Derivatization Chemistry of Lyxononitrile, 2,3,4,5-tetraacetate, d- for Advanced Functionalization

While specific derivatization protocols for Lyxononitrile, 2,3,4,5-tetraacetate, d- are not widely published, its structure, featuring a nitrile group and multiple acetate esters, presents clear opportunities for advanced functionalization based on established chemical principles. Derivatization is a key strategy for modifying molecules to enhance their properties for specific applications, such as improving their utility in synthesis or their detectability in analytical assays. restek.com

The acetate groups on the sugar backbone are ester functionalities that serve as protecting groups for the hydroxyls. These can be removed via hydrolysis under basic or acidic conditions to expose the free hydroxyl groups. This deprotection would open up the carbohydrate scaffold for a wide range of site-selective functionalization reactions, including alkylation, silylation, or phosphorylation, often guided by organocatalysts to achieve high regioselectivity. acs.org

Conversely, the acetylation of sugars is a common derivatization technique in itself, used to increase volatility for gas chromatography (GC) analysis or to improve chromatographic behavior in reversed-phase liquid chromatography. restek.comrsc.org The formation of per-acetylated aldononitriles (PAANs) from aldoses is a known derivatization method for GC analysis, indicating that the title compound's structure is one that is synthetically accessible for analytical purposes. researchgate.net A common method for this type of acetylation involves using acetic anhydride (B1165640) as the derivatizing agent with a catalyst like 1-methylimidazole. google.com

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations for advanced functionalization:

Hydrolysis: The nitrile can be hydrolyzed in acidic or basic aqueous solutions to yield a carboxylic acid, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com This would transform the sugar nitrile into a sugar acid, introducing a new acidic functional group.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This introduces a basic amino group, which is useful as a handle for conjugation to other molecules.

Reaction with Organometallics: Grignard reagents can add to the nitrile group to produce ketones after hydrolysis of the intermediate imine. openstax.org This allows for the installation of a new carbon-carbon bond and a keto functionality.

Mechanistic Insights into Low-Energy Electron-Induced Reactions of Sugar Units (e.g., as observed for β-D-Ribofuranose 1,2,3,5-tetraacetate)

Low-energy electrons (LEEs) can induce significant damage in biological molecules like DNA, and understanding their interaction with the sugar components is crucial. Studies on acetylated sugar derivatives, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR), provide a model for the behavior of the sugar unit within more complex systems. libretexts.orgopenstax.org

The primary mechanism of interaction is dissociative electron attachment (DEA), a process where a molecule captures a free electron to form a transient negative ion (TNI), which then rapidly decomposes into a stable anion and one or more neutral fragments. libretexts.orgopenstax.org These reactions are resonant, meaning they occur with high probability only within specific electron energy ranges.

Experiments using a crossed electron-molecular beam setup with TAR have revealed several key findings:

Low-Energy Resonances: Intense resonant features are observed at very low energies (close to 0 eV), similar to what is seen with pure, non-acetylated sugars. libretexts.orgopenstax.org

Acetyl-Group-Mediated Resonance: A strong and distinct resonance appears in the 1.6-1.8 eV range, which is not present in pure sugars. libretexts.orgopenstax.org This feature is attributed to shape resonances of π* character, where the additional electron is temporarily localized on the acetyl groups outside the furanose ring. libretexts.orgopenstax.org

Decomposition Pathways: The decay of the resulting transient anions leads to molecular fragmentation. The decomposition processes involve not only simple single-bond cleavages but also more complex reactions that include substantial molecular rearrangement. libretexts.orgopenstax.org

These findings suggest that the sugar moiety, particularly when modified with groups like acetates, plays an active role in the molecular mechanisms of LEE-induced damage, serving as an efficient scavenger of electrons and a locus for subsequent bond-breaking events. libretexts.orgopenstax.org

Table 2: Summary of Low-Energy Electron-Induced Reactions of β-D-Ribofuranose 1,2,3,5-tetraacetate (TAR) This table outlines the key observations and interpretations from dissociative electron attachment studies on the model compound TAR. libretexts.orgopenstax.org

| Electron Energy Range | Observed Phenomenon | Mechanistic Interpretation |

| ~0 eV | Intense ion signal | Formation of transient negative ions through shape resonance, similar to pure sugars. |

| 1.6 - 1.8 eV | Strong, distinct resonance | Formation of π* shape resonances where the electron is localized on the peripheral acetyl groups. |

| 7 - 11 eV | Weaker resonant signals | Core-excited resonances and/or σ* shape resonances leading to fragmentation. |

| Overall | Fragmentation | Decomposition of transient anions via single bond ruptures and complex rearrangements. |

Advanced Spectroscopic Characterization and Structural Elucidation of Lyxononitrile, 2,3,4,5 Tetraacetate, D

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural assignment of d-Lyxononitrile, 2,3,4,5-tetraacetate in solution. Analysis of ¹H and ¹³C NMR spectra, along with a suite of two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's conformation.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the protons on the lyxose backbone (H-2, H-3, H-4, and the two H-5 protons) and sharp singlets for the four magnetically non-equivalent methyl groups of the acetate (B1210297) functions. The ¹³C NMR spectrum would correspondingly display signals for the five carbons of the sugar backbone, the nitrile carbon, and the carbonyl and methyl carbons of the four acetate groups.

Representative ¹H and ¹³C NMR Data

The following tables provide expected chemical shift ranges for the primary nuclei, based on data for analogous acetylated sugar derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (Data are illustrative and based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 5.30 - 5.50 | d |

| H-3 | 5.10 - 5.30 | t |

| H-4 | 5.00 - 5.20 | t |

| H-5a, H-5b | 4.10 - 4.40 | m |

| CH₃ (Acetate) | 2.00 - 2.20 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (Data are illustrative and based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 114 - 117 |

| C-2 | 68 - 72 |

| C-3 | 67 - 71 |

| C-4 | 66 - 70 |

| C-5 | 61 - 65 |

| C=O (Acetate) | 169 - 171 |

| CH₃ (Acetate) | 20 - 22 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR experiments are essential to connect the nuclei identified in 1D spectra and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Key correlations expected are H-2/H-3, H-3/H-4, and H-4/H-5, confirming the proton sequence along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would definitively link the signals of H-2, H-3, H-4, and H-5 to their corresponding carbons (C-2, C-3, C-4, and C-5) and the acetate methyl proton signals to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons. It is crucial for placing the acetate groups. For instance, the protons of the acetate methyl groups would show correlations to the carbonyl carbons of the acetates. Furthermore, protons on the sugar backbone (e.g., H-2) would show a correlation to the carbonyl carbon of the acetate group attached at that position (C-2), confirming the specific location of each ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. NOESY data is vital for confirming the stereochemistry and determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition. For d-Lyxononitrile, 2,3,4,5-tetraacetate, the molecular formula is C₁₃H₁₇NO₈. nih.gov The expected exact mass of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be measured and compared to the theoretical value to confirm the formula with high confidence.

Table 3: HRMS Data

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₈NO₈⁺ | 316.1027 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₈⁺ | 338.0846 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For acetylated carbohydrates, common fragmentation pathways include the sequential neutral loss of ketene (B1206846) (42 Da) and acetic acid (60 Da).

A plausible fragmentation pathway for d-Lyxononitrile, 2,3,4,5-tetraacetate would involve:

Initial formation of the protonated molecular ion [M+H]⁺ at m/z 316.

Sequential losses of acetic acid (CH₃COOH, 60.02 Da), leading to fragment ions at m/z 256, 196, and 136.

Cleavage of the carbon-carbon bonds of the sugar backbone, yielding smaller diagnostic ions. The specific fragments observed would help differentiate it from its isomers (e.g., the corresponding derivatives of arabinose, ribose, or xylose). nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the ester functional groups. A very strong band would appear in the range of 1740-1760 cm⁻¹ , corresponding to the C=O stretching of the acetate groups. Multiple strong bands between 1000-1300 cm⁻¹ would be attributed to the C-O stretching vibrations of the esters. The nitrile (C≡N) stretch is expected to be a sharp but weak-to-medium intensity band around 2240-2260 cm⁻¹ .

Raman Spectroscopy: In contrast to IR, the nitrile (C≡N) stretching vibration is expected to produce a moderately intense and sharp signal in the Raman spectrum, making it a useful complementary technique for confirming the presence of this functional group. nih.gov

Table 4: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡N | Stretch | 2240 - 2260 | Weak to Medium | Medium |

| C=O (Ester) | Stretch | 1740 - 1760 | Strong | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong | Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium | Medium |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides invaluable information about the stereochemical features of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional arrangement of atoms. For a chiral molecule like D-Lyxononitrile, 2,3,4,5-tetraacetate, CD spectroscopy would be instrumental in confirming its absolute configuration and studying its conformational preferences in solution.

The chiroptical properties of D-Lyxononitrile, 2,3,4,5-tetraacetate would arise from the chiral centers in the lyxose backbone. The chromophores in the molecule, primarily the nitrile (-C≡N) and the acetate carbonyl groups (-C=O), would give rise to distinct CD signals. The nitrile group, while a weak chromophore in UV-Vis spectroscopy, can exhibit a measurable Cotton effect in the far-UV region. The acetate groups, with their n → π* and π → π* electronic transitions, would also contribute significantly to the CD spectrum.

A hypothetical CD spectrum of D-Lyxononitrile, 2,3,4,5-tetraacetate would be recorded in a suitable solvent, such as acetonitrile (B52724) or methanol, over a specific wavelength range. The resulting spectrum, a plot of molar ellipticity ([θ]) versus wavelength, would be expected to show positive and/or negative bands corresponding to the electronic transitions of the chromophores within the chiral environment. The sign and magnitude of these Cotton effects are highly sensitive to the spatial orientation of the functional groups.

Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Assignment (Hypothetical) |

| ~210 | +5000 | π → π* transition of acetate carbonyls |

| ~235 | -1500 | n → π* transition of acetate carbonyls |

| < 200 | Positive trend | Nitrile and other transitions |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally measured values for D-Lyxononitrile, 2,3,4,5-tetraacetate.

The interpretation of the CD spectrum would involve comparing the experimental data with theoretical calculations based on quantum chemical methods, such as time-dependent density functional theory (TD-DFT). By calculating the theoretical CD spectrum for the 'D' configuration, a direct comparison with the experimental spectrum would provide strong evidence for the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound at the atomic level. Obtaining a single crystal of D-Lyxononitrile, 2,3,4,5-tetraacetate of suitable quality would be a prerequisite for this analysis. The process involves diffracting a beam of X-rays off the crystal lattice and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would provide a wealth of information, including:

Confirmation of the molecular connectivity: Unambiguously establishing the bonding framework of the molecule.

Absolute configuration: In most cases, the absolute configuration of a chiral molecule can be determined, providing definitive proof of the 'D' configuration in this case.

Detailed conformational information: The precise torsion angles and bond angles in the solid state would reveal the preferred conformation of the pyranose-like ring and the orientation of the acetate and nitrile substituents.

Intermolecular interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonds (if present) and van der Waals interactions.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally measured values for D-Lyxononitrile, 2,3,4,5-tetraacetate.

The refined crystal structure would provide a definitive model of D-Lyxononitrile, 2,3,4,5-tetraacetate in the solid state, serving as a benchmark for comparison with solution-state conformations inferred from other spectroscopic techniques like NMR.

Integration of Spectroscopic Data for Comprehensive Structural Proof

The unambiguous structural elucidation of D-Lyxononitrile, 2,3,4,5-tetraacetate would rely on the synergistic integration of data from multiple spectroscopic techniques. While each method provides a piece of the puzzle, their combination leads to a comprehensive and irrefutable structural assignment.

The process would begin with fundamental techniques like Mass Spectrometry , which would confirm the molecular weight and elemental composition of the compound. Infrared (IR) spectroscopy would identify the presence of key functional groups, such as the nitrile (C≡N stretch) and acetate (C=O and C-O stretches) groups.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be pivotal in determining the connectivity of the carbon and hydrogen atoms. Techniques like COSY, HSQC, and HMBC would be used to map out the entire molecular skeleton. Furthermore, NOE experiments would provide information about through-space proximities of protons, offering insights into the solution-state conformation.

The chiroptical information from Circular Dichroism (CD) spectroscopy would then be used to establish the absolute configuration of the chiral centers, complementing the relative stereochemistry determined by NMR. The sign of the observed Cotton effects would be correlated with the 'D' configuration of the parent lyxose.

Finally, if a suitable crystal is obtained, X-ray crystallography would provide the ultimate proof of structure in the solid state. This would not only confirm the connectivity and absolute configuration but also provide a precise geometric model. Any differences observed between the solid-state conformation (from X-ray) and the solution-state conformation (from NMR and CD) would offer valuable information about the conformational flexibility of the molecule.

By combining the evidence from all these techniques, a complete and unambiguous structural assignment of D-Lyxononitrile, 2,3,4,5-tetraacetate can be achieved, leaving no doubt as to its chemical identity and stereochemistry.

Computational and Theoretical Investigations of Lyxononitrile, 2,3,4,5-tetraacetate, d-

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available research articles, datasets, or detailed findings specifically focused on the computational and theoretical investigation of the chemical compound Lyxononitrile, 2,3,4,5-tetraacetate, d-.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the specific topics requested in the outline below:

Computational and Theoretical Investigations of Lyxononitrile, 2,3,4,5 Tetraacetate, D

Intermolecular Interactions and Aggregation Behavior Modeling

Generating content for these sections without specific research on Lyxononitrile, 2,3,4,5-tetraacetate, d- would require speculation and generalization from other unrelated molecules, which would not meet the required standards of scientific accuracy and specificity. The creation of data tables and detailed research findings is contingent on the existence of such primary research.

Further investigation into the broader classes of acetylated sugar nitriles and protected cyanohydrins also failed to yield specific computational data directly applicable to the d-lyxose (B13635) configuration requested. While general methodologies for these types of analyses exist, their application and results are highly specific to the molecule under investigation. Without dedicated studies, any discussion would be purely hypothetical.

Applications and Emerging Roles of Lyxononitrile, 2,3,4,5 Tetraacetate, D in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The unique structural features of Lyxononitrile, 2,3,4,5-tetraacetate, d-, combining a carbohydrate backbone with a nitrile functionality and protecting acetate (B1210297) groups, position it as a valuable, albeit specialized, precursor in synthetic organic chemistry. The nitrile group offers a gateway to diverse chemical transformations, while the acetyl groups provide protection for the hydroxyl functionalities, allowing for selective reactions.

Precursor to Modified Carbohydrates and Glycoconjugates

Lyxononitrile, 2,3,4,5-tetraacetate, d- serves as a foundational scaffold for the synthesis of a variety of modified carbohydrates and glycoconjugates. The peracetylated nature of the molecule ensures the stability of the carbohydrate core during synthetic manipulations of the nitrile group.

The nitrile functionality can be subjected to a range of chemical transformations to introduce new functional groups at the C1 position. For instance, hydrolysis of the nitrile, under either acidic or basic conditions, can yield a carboxylic acid or an amide, respectively. chemguide.co.uklibretexts.org This conversion opens pathways to C-glycosyl amides and other derivatives. Furthermore, the reduction of the nitrile group, typically with reagents like lithium aluminum hydride, can produce a primary amine, providing an entry point for the synthesis of C-alkyl-amino glycosides. libretexts.org

The acetyl protecting groups can be selectively or fully removed under controlled conditions to expose the hydroxyl groups for further glycosylation reactions. masterorganicchemistry.com This allows for the strategic construction of larger carbohydrate structures or for the attachment of the modified lyxose unit to other molecules. The use of acetonitrile (B52724) as a solvent in glycosylation reactions is known to influence the stereochemical outcome, often favoring the formation of β-glycosides. nih.gov While Lyxononitrile, 2,3,4,5-tetraacetate, d- itself is a nitrile, the principles of using nitrile solvents to direct glycosylation reactions highlight the intricate role of nitrile functionalities in carbohydrate chemistry. bohrium.com

| Transformation of Nitrile Group | Reagents and Conditions | Product Type |

| Hydrolysis | Dilute acid (e.g., HCl) or base (e.g., NaOH), heat | Carboxylic acid or amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Reaction with Grignard Reagents | Grignard reagent (R-MgBr) followed by hydrolysis | Ketone |

Table 1: Potential Synthetic Transformations of the Nitrile Group in Lyxononitrile, 2,3,4,5-tetraacetate, d-

Applications in the Synthesis of Nucleoside Analogues (inspired by related compounds)

While direct evidence for the use of Lyxononitrile, 2,3,4,5-tetraacetate, d- in the synthesis of nucleoside analogues is not prominent in the literature, its structural motifs are highly relevant to this field. Nucleoside analogues, which are modified versions of the natural building blocks of DNA and RNA, are a cornerstone of antiviral and anticancer therapies. google.com The synthesis of these analogues often involves the coupling of a modified carbohydrate with a heterocyclic base.

The general strategy for synthesizing nucleoside analogues frequently employs acetylated carbohydrate precursors. google.com The acetyl groups serve to protect the hydroxyls during the coupling reaction with the nucleobase. Lyxononitrile, 2,3,4,5-tetraacetate, d- fits this profile, with the nitrile group offering a potential handle for transformation into a group that can be displaced or that can participate in the formation of the glycosidic bond.

For instance, the nitrile group could potentially be converted to an imidate, which is a reactive intermediate known to participate in glycosylation reactions to form N-glycosidic bonds. This approach is a common method for the synthesis of nucleosides.

Furthermore, the carbohydrate portion of the molecule, d-lyxose (B13635), is a C-2 epimer of d-ribose, the sugar component of natural ribonucleosides. The synthesis and biological evaluation of nucleoside analogues containing less common sugars like lyxose are of significant interest for exploring structure-activity relationships and for discovering compounds with novel biological activities or improved pharmacological profiles.

Exploration in Materials Chemistry for Functional Polymer Design (Hypothetical)

The molecular architecture of Lyxononitrile, 2,3,4,5-tetraacetate, d- presents intriguing, albeit hypothetical, possibilities for its use in materials chemistry, particularly in the design of functional polymers. Both carbohydrate-based polymers and nitrile-functionalized polymers are known for their unique properties and applications. mdpi.comnumberanalytics.com

Hypothetical Polymerization Pathways:

Incorporation into Polymer Backbones: The nitrile group could potentially be modified to introduce a polymerizable functionality. For example, reduction of the nitrile to an amine, followed by reaction with a molecule containing a vinyl group, could yield a monomer suitable for polymerization. Alternatively, the nitrile itself can, under certain conditions, participate in polymerization reactions. numberanalytics.com The resulting polymer would feature a carbohydrate-derived pendant group, which could impart biocompatibility and biodegradability to the material. nih.gov

Surface Functionalization: The carbohydrate moiety of Lyxononitrile, 2,3,4,5-tetraacetate, d-, after deacetylation, could be used to functionalize the surface of other materials. Carbohydrate polymers are known to be useful as support surfaces for catalysis and in the creation of biocompatible materials for applications like drug delivery and tissue engineering. azonano.comresearchgate.net

Nitrile-Containing Polymers: Nitrile groups are known to enhance properties such as thermal stability and chemical resistance in polymers. numberanalytics.com Incorporating a sugar-derived nitrile like Lyxononitrile, 2,3,4,5-tetraacetate, d- into a polymer could lead to materials that are both robust and derived from a renewable resource. Nitrile rubber, a copolymer containing acrylonitrile, is a well-known example of a polymer with high resistance to oils and fuels. wikipedia.org

| Polymer Type | Potential Properties | Potential Applications |

| Polymers with pendant Lyxose units | Biocompatibility, Biodegradability | Drug delivery systems, Tissue engineering scaffolds |

| Nitrile-functionalized carbohydrate polymers | Enhanced thermal stability, Chemical resistance | Specialty adhesives, High-performance films |

| Copolymers with Lyxononitrile derivatives | Tunable mechanical and chemical properties | Advanced composites, Functional coatings |

Table 2: Hypothetical Polymers Derived from Lyxononitrile, 2,3,4,5-tetraacetate, d- and Their Potential Applications

The synthesis of polymers from sugar-derived monomers is an active area of research, driven by the need for sustainable and biodegradable materials. nih.govacs.orgresearchgate.net While the direct polymerization of Lyxononitrile, 2,3,4,5-tetraacetate, d- has not been reported, its structural components suggest a rich field for future exploration in materials science.

Contributions to Environmental Chemistry Research

Lyxononitrile, 2,3,4,5-tetraacetate, d- is not a widely monitored environmental pollutant. However, its structural components—a carbohydrate core and a nitrile group—are relevant to understanding the formation and fate of certain classes of compounds in the environment, particularly those arising from combustion and atmospheric processes.

Identification and Characterization in Combustion By-products

The combustion of biomass, which is rich in carbohydrates, can lead to the formation of a complex mixture of volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing organic compounds. whiterose.ac.uknih.gov When biomass containing nitrogen is burned, it can produce nitrogenous pollutants. euroglyco.com

The pyrolysis of biomass in the presence of nitrogen sources can lead to the formation of various nitrogen-containing compounds. For instance, the pyrolysis of walnut shells with nitrogen-containing chemicals has been shown to produce a variety of nitrogenous compounds. researchgate.net These processes involve complex reactions, including dehydration, decarbonylation, and condensation. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can also contribute to the formation of nitrogen-containing compounds during the heating of biomass. researchgate.net

While the direct identification of Lyxononitrile, 2,3,4,5-tetraacetate, d- in combustion by-products has not been reported, it is plausible that structurally related compounds could be formed. The high temperatures of combustion can lead to the degradation of carbohydrates and their reaction with nitrogen-containing species present in the fuel or the atmosphere. This could potentially lead to the formation of sugar-derived nitriles. Organic nitrogen compounds, including nitriles and amides, have been identified in atmospheric aerosols. tandfonline.com

Mechanisms of Formation and Degradation in Environmental Matrices (Focus on chemical reactions, not ecological impact)

The environmental fate of a molecule like Lyxononitrile, 2,3,4,5-tetraacetate, d- would be governed by the chemical reactivity of its functional groups.

Formation Mechanisms:

The formation of nitrogen-containing organic compounds in the atmosphere can occur through various pathways. copernicus.org In atmospheric aerosols and fog water, reactions involving ammonia (B1221849) and carbonyl compounds, which can be derived from the oxidation of volatile organic compounds, are thought to be important. nih.gov It is conceivable that under specific atmospheric conditions, degradation products of atmospheric carbohydrates could react with nitrogenous species to form nitrile-containing molecules.

Degradation Mechanisms:

Hydrolysis: The ester linkages of the acetate groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxyl groups and acetic acid. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide. chemguide.co.uksavemyexams.com This process would likely be a primary degradation pathway in aqueous environments.

Photochemical Degradation: The absorption of ultraviolet radiation can lead to the photochemical degradation of organic molecules. While specific data for Lyxononitrile, 2,3,4,5-tetraacetate, d- is unavailable, studies on other nitriles have shown that they can undergo photochemical reactions. rsc.org

Reaction with Oxidants: In the atmosphere, organic molecules are subject to oxidation by reactive species such as hydroxyl radicals (•OH). The reaction of nitriles with hydroxyl radicals can be a significant degradation pathway. The acetate groups would also be susceptible to attack by these oxidants.

| Degradation Pathway | Description |

| Hydrolysis | Cleavage of ester and nitrile groups by reaction with water. |

| Photochemical Degradation | Breakdown of the molecule upon absorption of UV radiation. |

| Oxidation | Reaction with atmospheric oxidants like hydroxyl radicals. |

Table 3: Potential Environmental Degradation Pathways for Lyxononitrile, 2,3,4,5-tetraacetate, d-

Use in Physical Organic Chemistry for Studying Fundamental Reaction Mechanisms

The intricate structure of d-Lyxononitrile, 2,3,4,5-tetraacetate makes it a valuable substrate for probing fundamental reaction mechanisms in physical organic chemistry. The molecule contains multiple reactive sites and stereocenters, allowing for detailed studies of reaction kinetics, stereoelectronics, and neighboring group participation.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to primary amines. fiveable.mepsu.edulibretexts.org The presence of the acetate protecting groups on the lyxose backbone introduces several key features for mechanistic studies. The electron-withdrawing nature of the acetate groups can influence the electrophilicity of the nitrile carbon, affecting the rates of nucleophilic attack. fiveable.me

Table 1: Representative Reactions of Nitriles and Their Mechanistic Implications

| Reaction Type | Reagents | Product | Mechanistic Insight |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | α-Hydroxy-d-lyxonic acid | Study of reaction kinetics, protonation equilibria, and intramolecular catalysis by neighboring acetate groups. psu.edulibretexts.org |

| Base-Catalyzed Hydrolysis | OH⁻, heat, then H₃O⁺ | α-Hydroxy-d-lyxonic acid | Investigation of saponification rates and the stability of tetrahedral intermediates. fiveable.me |

| Reduction to Primary Amine | 1. LiAlH₄ 2. H₂O | 1-Amino-1-deoxy-d-lyxitol | Probing the stereochemical outcome of hydride delivery to the nitrile, influenced by the chiral centers of the sugar backbone. libretexts.orgyoutube.com |

| Addition of Grignard Reagents | 1. R-MgBr 2. H₂O | Ketone | Examination of the steric hindrance provided by the bulky tetraacetate backbone on the approach of the organometallic reagent. psu.edu |

Furthermore, the well-defined stereochemistry of the four contiguous chiral centers (C2, C3, C4, and C5) derived from d-lyxose provides a rigid framework to study the influence of stereochemistry on reactivity. For instance, the relative orientation of the acetate groups could lead to anchimeric assistance (neighboring group participation) in reactions at the C1 nitrile center, potentially accelerating reaction rates and influencing product distribution. By comparing the reactivity of d-Lyxononitrile, 2,3,4,5-tetraacetate with its other diastereomers, chemists can gain quantitative insights into these stereoelectronic effects. The molecule can also serve as a model for understanding reactions in complex biological systems where carbohydrate recognition and reactivity are crucial.

Potential as a Chiral Building Block in Asymmetric Synthesis

The most significant potential application of d-Lyxononitrile, 2,3,4,5-tetraacetate lies in its use as a chiral building block for asymmetric synthesis. Chiral cyanohydrins are recognized as highly versatile intermediates for the synthesis of enantiopure fine chemicals, pharmaceuticals, and agrochemicals. nih.govwikipedia.org This compound is a prime example of a chiral pool starting material, where the inherent stereochemistry of a natural product (d-lyxose) is used to introduce chirality into new, more complex molecules.

The value of d-Lyxononitrile, 2,3,4,5-tetraacetate stems from the synthetic transformations that can be performed on its two key functional groups—the nitrile and the protected hydroxyls. The nitrile group can be readily converted into other valuable functionalities with retention of the original stereochemistry at the adjacent carbon. For example:

Hydrolysis of the nitrile leads to the corresponding α-hydroxy carboxylic acid, a structural motif found in many biologically active molecules. libretexts.orgyoutube.com

Reduction of the nitrile with reagents like lithium aluminum hydride yields a β-amino alcohol, another crucial chiral synthon for drug synthesis. libretexts.orgyoutube.com

The four acetate groups serve as protecting groups for the hydroxyls of the original lyxose sugar. These can be selectively or fully deprotected to allow for further functionalization, such as etherification, esterification, or oxidation, at specific positions on the carbohydrate backbone. This allows for the creation of a wide array of complex chiral molecules from a single starting material.

Table 2: Potential Chiral Products from d-Lyxononitrile, 2,3,4,5-tetraacetate

| Transformation | Product Type | Significance |

| Nitrile Hydrolysis | Chiral α-hydroxy acid | Precursor for polyesters, and building block for complex natural products. wikipedia.org |

| Nitrile Reduction | Chiral β-amino alcohol | Key structural unit in many pharmaceuticals and chiral ligands. youtube.com |

| Deprotection & Functionalization | Polyhydroxylated compounds | Synthesis of iminosugars, nucleoside analogues, and other carbohydrate mimetics. |

| Combination of Transformations | Highly functionalized chiral molecules | Access to a diverse range of complex targets for drug discovery and materials science. |

The cyanohydrin reaction is a known method for extending the carbon chain of sugars, and the use of chiral catalysts can achieve this with high enantioselectivity. psu.eduwikipedia.org As such, d-Lyxononitrile, 2,3,4,5-tetraacetate and its analogues are part of a broader strategy to leverage the chirality of simple sugars for the synthesis of enantiomerically pure compounds, avoiding the need for often complex and costly asymmetric induction steps later in a synthetic sequence.

Future Research Directions and Unexplored Avenues for Lyxononitrile, 2,3,4,5 Tetraacetate, D

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic strategies for acetylated sugar nitriles often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to Lyxononitrile, 2,3,4,5-tetraacetate, d-.

One promising avenue is the exploration of biocatalytic methods. For instance, the use of aldoxime dehydratases (Oxd) could provide a cyanide-free route to the nitrile functionality. researchgate.net This enzymatic approach would start from d-lyxose (B13635), converting it to the corresponding aldoxime, which is then dehydrated by the enzyme in an aqueous medium, offering a mild and environmentally benign alternative to traditional cyanohydrin formation. researchgate.net

Furthermore, the acetylation steps could be made more sustainable. Microwave-assisted acetylation has emerged as a rapid and eco-friendly alternative to conventional methods that often require prolonged reaction times and hazardous solvents like pyridine (B92270). researchgate.net The application of microwave irradiation in the presence of a non-toxic catalyst, such as sodium acetate (B1210297), could significantly reduce reaction times and energy consumption for the per-O-acetylation of the lyxose-derived nitrile. researchgate.net

A comparative overview of a potential green synthetic route versus a traditional route is presented below:

| Parameter | Traditional Route | Proposed Sustainable Route |

| Nitrile Formation | Cyanohydrin formation using HCN or a cyanide salt | Aldoxime formation followed by biocatalytic dehydration (Oxd) |

| Acetylation | Acetic anhydride (B1165640) in pyridine | Microwave-assisted acetylation with acetic anhydride and a mild catalyst |

| Solvents | Pyridine, organic solvents | Water (for biocatalysis), minimal or recyclable solvents |

| Byproducts | Cyanide waste, pyridinium (B92312) salts | Water, recoverable catalyst |

| Sustainability | Low | High |

Further research in this area would focus on optimizing reaction conditions, enzyme selection and engineering for the biocatalytic step, and scaling up these sustainable processes.

Investigation of Stereoselective Transformations

The chiral backbone of Lyxononitrile, 2,3,4,5-tetraacetate, d- makes it an excellent substrate for investigating stereoselective reactions. The four contiguous stereocenters offer a rich platform for diastereoselective transformations, where the existing chirality of the molecule influences the stereochemical outcome of a reaction at a new stereocenter.

Future research should explore the stereoselective reduction of the nitrile group to a primary amine. The use of various chiral reducing agents could lead to the formation of diastereomeric amines, and the diastereomeric ratio would provide insights into the directing effects of the acetylated sugar backbone.